molecular formula C22H19F2N3O2S B2794127 N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-31-2

N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2794127
M. Wt: 427.47
InChI Key: VBCPTBIIAJOHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as Difluoro oxalamide (DFOA), is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DFOA is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Diego. Since then, DFOA has been the topic of numerous studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves the reaction of 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with 2,4-difluorobenzoyl chloride to form N-(2,4-difluorophenyl)-2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamide, which is then reacted with oxalyl chloride to form the final product.

Starting Materials
2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine, 2,4-difluorobenzoyl chloride, oxalyl chloride

Reaction
Step 1: React 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2,4-difluorophenyl)-2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamide., Step 2: React N-(2,4-difluorophenyl)-2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamide with oxalyl chloride in the presence of a base such as pyridine to form N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide.

Mechanism Of Action

DFOA selectively binds to the ATP-binding site of Hsp90, thereby inhibiting the ATPase activity of the protein. This inhibition disrupts the chaperone function of Hsp90, leading to the destabilization and degradation of client proteins that are dependent on Hsp90 for stability.

Biochemical And Physiological Effects

Studies have shown that DFOA has potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, DFOA has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be due to the inhibition of Hsp90, which is involved in the regulation of numerous cellular processes.

Advantages And Limitations For Lab Experiments

One advantage of using DFOA in lab experiments is its selectivity for Hsp90, which allows for the specific targeting of cancer cells. Additionally, DFOA has been shown to have low toxicity in animal studies, which is promising for its potential use in humans. However, one limitation of using DFOA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are numerous future directions for research on DFOA. One area of interest is the development of more efficient synthesis methods for DFOA. Additionally, further studies are needed to fully understand the mechanism of action of DFOA and its potential applications in cancer research. Other potential areas of research include investigating the use of DFOA in combination with other cancer treatments and exploring its potential applications in other disease areas, such as neurodegenerative diseases.

Scientific Research Applications

DFOA has been identified as a potential tool for medical research due to its ability to selectively inhibit the activity of a specific protein known as Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of numerous proteins, many of which are involved in cancer cell growth and survival. By inhibiting the activity of Hsp90, DFOA has the potential to disrupt cancer cell growth and survival, making it a promising candidate for cancer research.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2S/c23-15-7-8-17(16(24)12-15)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCPTBIIAJOHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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